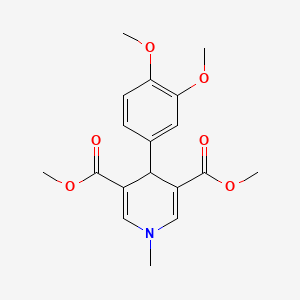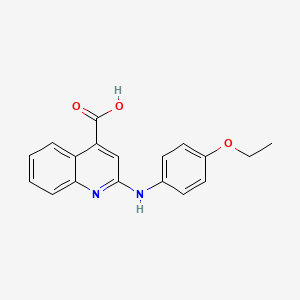![molecular formula C18H21NO4 B11206999 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11206999.png)
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a dioxaspiro undecane and an ethylphenylamino group. Spiro compounds are known for their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 2-ethylphenylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products
Aplicaciones Científicas De Investigación
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits biological activities such as antifungal, insecticidal, and antitumor properties.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(2-Methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-{[(3-Methyl-2-thienyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
Compared to similar compounds, 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione stands out due to its specific ethyl substitution, which can influence its reactivity and biological activity. This unique structural feature may enhance its selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3-[(2-ethylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H21NO4/c1-2-13-8-4-5-9-15(13)19-12-14-16(20)22-18(23-17(14)21)10-6-3-7-11-18/h4-5,8-9,12,19H,2-3,6-7,10-11H2,1H3 |
Clave InChI |
IEDJIPFUNKQQEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11206921.png)
![N-(4-cyanophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11206930.png)
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206937.png)

![2-fluoro-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11206954.png)
![6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11206956.png)
![[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11206962.png)



![N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207006.png)


![4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide](/img/structure/B11207021.png)
